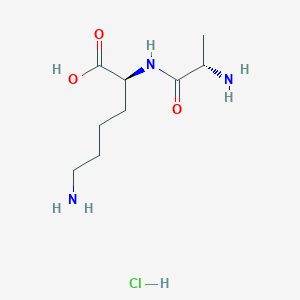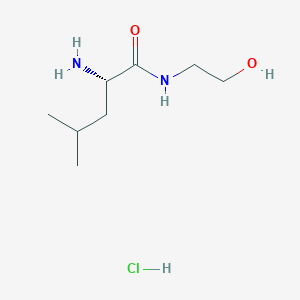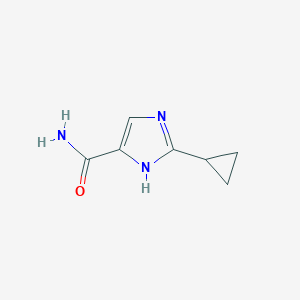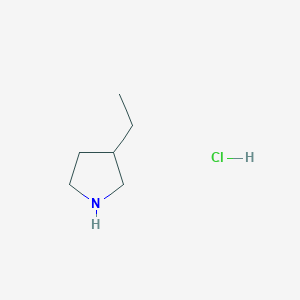
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride
説明
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is a synthetic amino acid derivative. This compound is of interest due to its potential applications in various fields, including biochemistry, pharmaceuticals, and materials science. It is characterized by the presence of two amino groups and a carboxylic acid group, making it a versatile building block for peptide synthesis and other biochemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride typically involves the following steps:
Protection of Amino Groups: The amino groups are protected using suitable protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).
Coupling Reaction: The protected amino acid is then coupled with another amino acid derivative using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the final product.
Purification: The product is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, including protection, coupling, and deprotection, in a highly efficient manner. The use of high-throughput purification methods, such as HPLC (high-performance liquid chromatography), ensures the purity and quality of the final product.
化学反応の分析
Types of Reactions
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Coupling reagents like EDC or DCC are used in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted derivatives.
科学的研究の応用
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Studied for its role in protein engineering and enzyme catalysis.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in biochemical assays.
作用機序
The mechanism of action of (S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, or metabolic processes.
類似化合物との比較
Similar Compounds
Lysine: An essential amino acid with a similar structure but lacking the additional amino group.
Ornithine: Another amino acid with a similar structure but differing in the position of the amino groups.
Arginine: Contains a guanidino group instead of the additional amino group.
Uniqueness
(S)-6-Amino-2-((S)-2-aminopropanamido)hexanoic acid hydrochloride is unique due to its specific arrangement of amino and carboxylic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
特性
IUPAC Name |
6-amino-2-(2-aminopropanoylamino)hexanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O3.ClH/c1-6(11)8(13)12-7(9(14)15)4-2-3-5-10;/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNUXAHYKKBLRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585052 | |
| Record name | Alanyllysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68973-27-3 | |
| Record name | Alanyllysine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ala-Lys hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
amine](/img/structure/B1378097.png)



